![molecular formula C48H30N4 B13867377 3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline](/img/structure/B13867377.png)
3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-bis(4-carbazol-9-ylphenyl)-1,10-phenanthroline is a complex organic compound that features a phenanthroline core substituted with carbazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-bis(4-carbazol-9-ylphenyl)-1,10-phenanthroline typically involves multi-step organic reactions. A common approach might include:
Formation of the phenanthroline core: This can be achieved through cyclization reactions involving suitable precursors.
Substitution with carbazole groups: The phenanthroline core can be functionalized with carbazole groups through palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,8-bis(4-carbazol-9-ylphenyl)-1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The phenanthroline and carbazole groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Palladium catalysts and suitable ligands are often employed in cross-coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3,8-bis(4-carbazol-9-ylphenyl)-1,10-phenanthroline depends on its specific application:
In catalysis: Acts as a ligand, coordinating with metal centers to facilitate catalytic reactions.
In bioimaging: Functions as a fluorescent probe, binding to specific biomolecules and emitting light upon excitation.
In electronics: Participates in charge transport and light-emitting processes in OLEDs.
Comparison with Similar Compounds
Similar Compounds
1,10-phenanthroline: A simpler analog without carbazole substitution, commonly used as a ligand in coordination chemistry.
Carbazole derivatives: Compounds with carbazole groups, used in organic electronics and materials science.
Uniqueness
3,8-bis(4-carbazol-9-ylphenyl)-1,10-phenanthroline is unique due to its combination of phenanthroline and carbazole moieties, which confer distinct electronic and photophysical properties, making it suitable for advanced applications in materials science and organic electronics.
Properties
Molecular Formula |
C48H30N4 |
|---|---|
Molecular Weight |
662.8 g/mol |
IUPAC Name |
3,8-bis(4-carbazol-9-ylphenyl)-1,10-phenanthroline |
InChI |
InChI=1S/C48H30N4/c1-5-13-43-39(9-1)40-10-2-6-14-44(40)51(43)37-23-19-31(20-24-37)35-27-33-17-18-34-28-36(30-50-48(34)47(33)49-29-35)32-21-25-38(26-22-32)52-45-15-7-3-11-41(45)42-12-4-8-16-46(42)52/h1-30H |
InChI Key |
DJUWBDQZDWJWMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CN=C6C(=C5)C=CC7=CC(=CN=C76)C8=CC=C(C=C8)N9C1=CC=CC=C1C1=CC=CC=C19 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(6-Methylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B13867295.png)

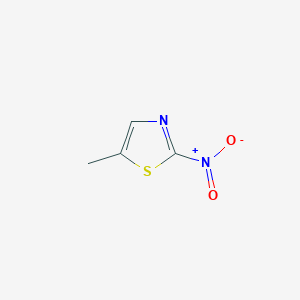
![5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine](/img/structure/B13867315.png)
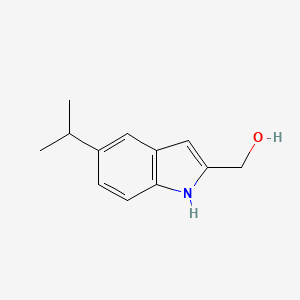
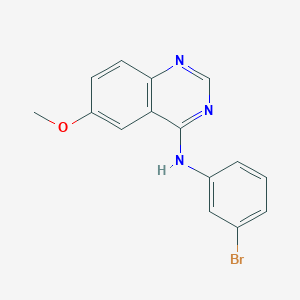

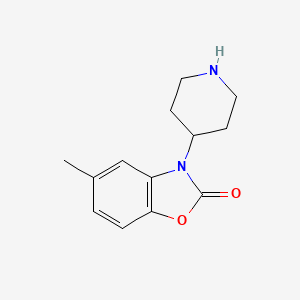
![N-(2-Aminophenyl)-4-[[[(4S)-4,5-dihydro-4-phenyl-2-thiazolyl]amino]methyl]-benzamide](/img/structure/B13867335.png)
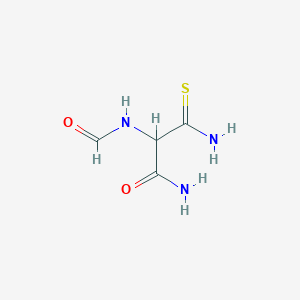
![Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-](/img/structure/B13867346.png)
![N-[5-(oxan-4-yl)-2-propan-2-ylpyrazol-3-yl]formamide](/img/structure/B13867350.png)
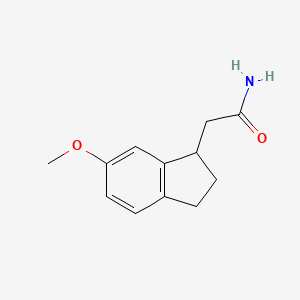
![4-[(4-Chlorophenyl)methyl]-2-(hydroxymethyl)phenol](/img/structure/B13867370.png)
